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Introduction

Dynamin-related proteins (DRPs) are a superfamily of large GTPases that play crucial roles in
membrane remodeling processes across eukaryotes. In the moss Physcomitrella patens, these
proteins, referred to as ppDNM, are involved in fundamental cellular processes. The study of
their homologs in other plant species, particularly in model organisms like Arabidopsis thaliana
and key crops such as rice (Oryza sativa) and maize (Zea mays), provides valuable insights
into the conserved and divergent functions of these essential proteins. This technical guide
offers a comprehensive overview of the homologs of ppDNM, summarizing quantitative data,
detailing experimental protocols, and visualizing key cellular pathways.

I. Plant Dynamin-Related Protein Families: An
Overview

Plants possess a diverse array of DRPs, which are broadly classified into six families (DRP1 to
DRP6) based on sequence homology and domain architecture. These families exhibit distinct
subcellular localizations and are involved in a variety of cellular functions, from endocytosis and
cytokinesis to organelle division. The genome of Physcomitrella patens encodes 21 DRP
genes, highlighting the complexity of this protein family even in early diverging land plants[1]. In
the well-studied model plant, Arabidopsis thaliana, there are 16 DRP genes.
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Il. Quantitative Data on ppDNM Homologs

This section presents available quantitative data on the expression and characteristics of
ppDNM homologs in selected plant species. Due to the focus of current research, the most
comprehensive data is available for Arabidopsis thaliana and Physcomitrella patens.

Table 1: Gene Expression of DRP5B Homologs in
Physcomitrella patens

Transcript Abundance Phenotype of Knockout

Gene Name .
(Relative to PpDRP5B-1) Mutant

PpDRP5B-1 1 No discernible phenotype

PpDRP5B-2 ~0.125 No discernible phenotype
Reduced number of slightly
enlarged chloroplasts (average

PpDRP5B-3 14
of 28 per cell compared to 47
in wild type)

] Few, very large
Triple KO

macrochloroplasts

Data sourced from quantitative RT-PCR analysis.[1]

lll. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize plant
DRPs.

Quantitative Real-Time PCR (gRT-PCR) for Gene
Expression Analysis

This protocol is adapted from the methodology used to quantify the transcript levels of
PpDRP5B genes in Physcomitrella patens[1].

Objective: To determine the relative expression levels of DRP homologs.
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Materials:

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
e DNase |

» Reverse transcriptase (e.g., SuperScript I, Invitrogen)
e Oligo(dT) primers

e SYBR Green qPCR master mix

o Real-time PCR system

o Gene-specific primers for target and reference genes
Procedure:

o RNA Extraction: Isolate total RNA from the desired plant tissue using a commercial kit
according to the manufacturer's instructions.

o DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.

o cDNA Synthesis: Synthesize first-strand cDNA from 1-2 ug of total RNA using reverse
transcriptase and oligo(dT) primers.

¢ gPCR Reaction Setup: Prepare the gPCR reaction mixture containing SYBR Green master
mix, forward and reverse primers for the target gene, and cDNA template. Prepare a similar
reaction for a reference gene (e.g., Actin or Ubiquitin) for normalization.

o Real-Time PCR: Perform the qPCR reaction in a real-time PCR system using a standard
thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and
60°C for 1 min).

o Data Analysis: Calculate the relative gene expression using the AACt method.
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Subcellular Localization using Green Fluorescent
Protein (GFP) Fusions

Objective: To visualize the in vivo localization of DRP homologs.

Materials:

o Gateway cloning vectors (pENTR/D-TOPO and a destination vector with a GFP tag)
e Agrobacterium tumefaciens strain (e.g., GV3101)

¢ Plant transformation reagents (for floral dip or protoplast transformation)

» Confocal laser scanning microscope (CLSM)

Procedure:

o Construct Generation: Amplify the full-length coding sequence of the DRP homolog without
the stop codon and clone it into a pENTR/D-TOPO vector. Subsequently, transfer the gene
into a plant expression destination vector containing a C-terminal GFP tag via LR
recombination.

o Plant Transformation: Introduce the resulting construct into Agrobacterium tumefaciens and
transform plants (e.g., Arabidopsis thaliana via floral dip).

o Selection of Transgenic Plants: Select transgenic plants based on antibiotic or herbicide
resistance.

» Confocal Microscopy: Mount the tissue from T2 or T3 generation transgenic plants on a
microscope slide and visualize the GFP signal using a CLSM. Use appropriate excitation
(e.g., 488 nm) and emission (e.g., 500-550 nm) wavelengths for GFP.

GTPase Activity Assay

This protocol is a general method for measuring the GTPase activity of DRPs, which can be
adapted for specific plant homologs[2][3][4][5].

Objective: To measure the rate of GTP hydrolysis by a purified DRP homolog.
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Materials:

Purified recombinant DRP homolog

GTPase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCI, 1 mM MgCI2, 1 mM DTT)

Guanosine triphosphate (GTP)

Malachite green colorimetric phosphate detection reagent
Procedure:

o Reaction Setup: Prepare reaction mixtures containing the GTPase assay buffer and varying
concentrations of the purified DRP.

e Initiate Reaction: Start the reaction by adding a known concentration of GTP to the mixture.
Incubate at the optimal temperature for the protein (e.g., 37°C).

o Time Points: At specific time intervals, take aliquots of the reaction and stop the reaction by
adding the malachite green reagent.

e Phosphate Detection: The malachite green reagent will react with the inorganic phosphate
released from GTP hydrolysis, resulting in a color change.

o Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 620
nm) using a spectrophotometer.

o Data Analysis: Generate a standard curve using known concentrations of phosphate to
determine the amount of phosphate released in each reaction. Calculate the GTPase activity
as moles of phosphate released per mole of protein per minute.

Protein-Lipid Overlay Assay

This protocol is used to investigate the lipid-binding properties of DRPs[6][7][8][9][10][11][12].
Objective: To identify the specific phospholipids that a DRP homolog interacts with.

Materials:
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» Purified recombinant DRP homolog with a tag (e.g., GST or His)
 Nitrocellulose or PVDF membrane

o A panel of different phospholipids

o Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

e Primary antibody against the protein tag

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

 Lipid Spotting: Spot serial dilutions of different phospholipids onto a nitrocellulose or PVDF
membrane. Allow the spots to dry completely.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

¢ Protein Incubation: Incubate the membrane with a solution containing the purified tagged
DRP in blocking buffer overnight at 4°C.

e Washing: Wash the membrane extensively with TBST to remove unbound protein.

e Antibody Incubation: Incubate the membrane with the primary antibody against the protein
tag, followed by incubation with the HRP-conjugated secondary antibody.

» Detection: Detect the bound protein using a chemiluminescent substrate and imaging
system. The presence of a signal indicates an interaction between the protein and the
spotted lipid.

IV. Signhaling Pathways and Molecular Interactions

DRP homologs are integral components of several key cellular pathways. The following
diagrams, generated using the DOT language for Graphviz, illustrate some of these processes.
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Clathrin-Mediated Endocytosis (CME)

DRP1 and DRP2 family members are essential for the scission of clathrin-coated vesicles from
the plasma membrane during endocytosis.
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Caption: Clathrin-Mediated Endocytosis Pathway in Plants.
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Experimental Workflow for Identifying Protein-Lipid
Interactions

This diagram outlines the key steps in a protein-lipid overlay assay.
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Caption: Protein-Lipid Overlay Assay Workflow.
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V. Conclusion

The study of ppDNM homologs in various plant species reveals a fascinating story of
conservation and diversification of function. While core functions in membrane trafficking and
organelle division are maintained, the expansion and specialization of DRP families in different
plant lineages underscore their adaptation to diverse developmental and environmental
contexts. The methodologies and data presented in this guide provide a solid foundation for
researchers and professionals to further explore the intricate roles of these essential GTPases
in plant biology and to potentially leverage this knowledge in agricultural and pharmaceutical
applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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